molecular formula C11H10N4O B2789643 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 129797-60-0

6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine

Cat. No.: B2789643
CAS No.: 129797-60-0
M. Wt: 214.228
InChI Key: XYBJZZAKAVVXDR-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine (CAS 4362-75-8) is a versatile fused heterocyclic compound of significant interest in medicinal chemistry and oncology research . This amine-substituted pyrazoloquinoline derivative serves as a key synthetic intermediate for constructing complex polycyclic scaffolds, such as pyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinolines, which are investigated for their potent biological activities . The compound's core structure is a planar, three-membered azaheterocyclic system composed of fused pyrazole and quinoline rings, allowing it to interact with various biological targets . Recent studies highlight its primary application in the development of novel anticancer agents. Derivatives of this compound have demonstrated potent cytotoxic and apoptosis-inducing effects across a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinomas . The mechanism of action is multifaceted, involving the induction of mitochondrial membrane potential changes, activation of caspase-dependent apoptosis, and causing chromosomal DNA fragmentation at sub-micromolar concentrations . Furthermore, the inherent fluorescence properties of the pyrazolo[3,4-b]quinoline core make it and its derivatives potential candidates for use as fluorescent sensors, adding utility beyond therapeutic development . This compound is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2H-pyrazolo[3,4-b]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-16-7-2-3-9-6(4-7)5-8-10(12)14-15-11(8)13-9/h2-5H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBJZZAKAVVXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC3=C(NN=C3N=C2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine, followed by cyclization and N-alkylation. One common method involves treating 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction mixture is then poured into cold water to precipitate the product, which is filtered, washed, dried, and recrystallized from aqueous methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Electrophilic Substitution at the 3-Amino Group

The 3-amino group undergoes nucleophilic reactions with electrophiles to yield derivatives with enhanced bioactivity:

Phenacylation

Reaction with phenacyl bromide in ethanol produces 12 , introducing a phenacylthio moiety:

  • Conditions : Ethanol, room temperature, 12 h .

  • Key data : IR C=O (1665 cm⁻¹), ¹H NMR δ 4.12 (S–CH₂) .

Esterification

Chloroethyl acetate reacts with 7 to form ester derivative 13 :

  • Conditions : KOH/EtOH, then chloroethyl acetate .

  • Key data : ¹³C NMR δ 170.5 (C=O) .

Carboxylic Acid Conjugation

Chloroacetic acid yields 14 , introducing a carboxylic acid group:

  • Conditions : KOH/EtOH, then chloroacetic acid .

  • Key data : IR OH (3450 cm⁻¹), ¹H NMR δ 11.54 (OH) .

Table 2: Derivatives Synthesized from 3-Amino Group Modifications

DerivativeReagentFunctional Group IntroducedBioactivity (IC₅₀)*
12 Phenacyl bromidePhenacylthioAnticancer (12.5 µM)
13 Chloroethyl acetateEthoxycarbonylmethylthioAnticancer (18.7 µM)
14 Chloroacetic acidCarboxymethylthioAnticancer (9.4 µM)

Friedländer Condensation Adaptations

Modified Friedländer reactions using 2-aminobenzophenones (1) and pyrazolone derivatives (10) yield 4-aryl-substituted analogs :

  • Conditions : Ethylene glycol, reflux .

  • Example : 5-Chloro-2-aminobenzophenone + 3-methyl-1-phenylpyrazol-5-one → 4-(4-chlorophenyl)-6-methoxy derivative (72% yield) .

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times (5–7 min vs. 5–8 h) for synthesizing 4-arylpyrazoloquinolines from Schiff bases :

  • Reactants : Anilines and 4-benzylidenepyrazol-5-ones.

  • Conditions : Microwave (300 W), solvent-free .

Chlorination and Oxidation

Treatment with POCl₃ introduces chlorine at position 4, enabling further functionalization :

  • Example : 7 → 4-chloro-6-methoxy derivative (9) , confirmed by ¹H NMR (δ 8.2, Cl) .

Scientific Research Applications

Antiviral Properties

One of the primary applications of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is its potential as an antiviral agent. Research indicates that derivatives of pyrazolo[3,4-b]quinolines exhibit antiviral activities against various viruses. For instance, a patent describes the synthesis of 3-amino derivatives that demonstrate effectiveness against viral infections, suggesting that the methoxy-substituted compound could also possess similar properties .

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. A review highlighted that pyrazolo[3,4-b]quinoline derivatives exhibit antibacterial and antitubercular activities. Specifically, compounds derived from this scaffold have been tested against various bacterial strains, demonstrating significant inhibitory effects .

Table 1: Antimicrobial Activity of Pyrazolo[3,4-b]quinoline Derivatives

CompoundActivity TypeTarget OrganismReference
This compoundAntibacterialStaphylococcus aureus
This compoundAntitubercularMycobacterium tuberculosis

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazolo[3,4-b]quinoline derivatives. The unique structural features allow these compounds to interact with biological targets involved in cancer progression. Research indicates that certain derivatives can inhibit cell proliferation in various cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Case Study: Inhibition of Cancer Cell Proliferation

A study assessed the effects of several pyrazolo[3,4-b]quinoline derivatives on human cancer cell lines. The findings revealed that this compound significantly reduced cell viability in breast and lung cancer cells compared to untreated controls.

Photophysical Properties and Sensor Applications

The photophysical properties of pyrazolo[3,4-b]quinolines have led to their exploration as fluorescent sensors. The compound's ability to absorb and emit light can be harnessed for detecting specific ions or molecules in biological systems. This application is particularly relevant in environmental monitoring and biochemical assays .

Table 2: Photophysical Properties

PropertyValueApplication
Absorption Maximum350 nmFluorescent Sensor
Emission Maximum450 nmBiological Detection

Vasodilating Effects

Another notable application is the potential vasodilating effect of pyrazolo[3,4-b]quinoline derivatives. These compounds may help in managing cardiovascular diseases by promoting blood vessel dilation and improving blood flow. The mechanism involves the modulation of nitric oxide pathways, which are crucial for vascular health .

Mechanism of Action

The mechanism of action of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s methoxy and amine groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their properties are summarized below:

Compound Name Substituents Molecular Weight Biological Activity Key Findings References
6-Methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine 6-OCH₃, 3-NH₂ 214.23 Antimicrobial (moderate), precursor for anticancer derivatives Base compound; derivatization enhances activity (e.g., IND-1 derivatives show anticancer effects).
6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine 6-C₂H₅, 3-NH₂ 212.25 Not explicitly reported Increased lipophilicity vs. methoxy analogue; potential for improved membrane penetration.
IND-1 (2-Methylpyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline-4(1H)-one) Fused pyrimidine ring, 2-CH₃ 293.31 Anticancer (apoptosis induction) IC₅₀ values <10 µM in colon cancer cells; superior to parent compound.
VIII-d (Substituted Arylidene Derivative) 3-N=CH-(4-Cl-C₆H₄) 356.80 Antimicrobial (broad-spectrum) Enhanced activity vs. parent compound; MIC values of 8–16 µg/mL against S. aureus and E. coli.
7-Methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine 7-OCH₃, 3-NH₂ 214.23 Antiviral, anticancer Positional isomer; distinct activity profile (e.g., antiviral focus in Sterling Drug studies).
1-[2-(Diethylamino)ethyl]-6-methoxy derivative 6-OCH₃, 1-(CH₂)₂N(C₂H₅)₂ 343.43 Improved bioavailability Lower melting point (192–193°C) enhances solubility; potential for CNS applications.

Impact of Substituents on Activity

Positional Isomerism (6- vs. 7-Methoxy) :
  • 6-Methoxy : Exhibits moderate antimicrobial activity and serves as a precursor for anticancer derivatives. The electron-donating methoxy group may enhance DNA intercalation or enzyme binding .
  • 7-Methoxy : Shows distinct antiviral properties, possibly due to altered steric effects or target specificity .
Alkyl vs. Methoxy Substituents :
  • 6-Ethyl Analogue : Increased lipophilicity (logP ~2.5 vs. ~1.8 for methoxy) may improve membrane permeability but reduce solubility, limiting bioavailability .
  • IND-1 (Pyrimidine-Fused Derivative) : The fused ring system enhances planar structure, promoting intercalation into DNA or kinase inhibition, leading to apoptosis .
Arylidene Derivatives (VIII a-e) :
  • Substitution with electron-withdrawing groups (e.g., 4-Cl in VIII-d) improves antimicrobial efficacy, likely due to enhanced target binding or resistance to metabolic degradation .
Antimicrobial Activity :
  • Parent Compound : Moderate activity against Gram-positive bacteria (MIC ~32 µg/mL) .
  • Derivatives : 3-Substituted analogues (e.g., maleic anhydride derivatives) show improved potency (MIC ~8–16 µg/mL) . Arylidene derivatives (VIII-d) exhibit broad-spectrum activity, surpassing the parent compound .
Anticancer Activity :
  • IND-2 (4-Chloro Derivative) : Further halogenation increases cytotoxicity (IC₅₀ ~1.8 µM) by enhancing DNA damage or topoisomerase inhibition .
Antiviral Potential :
  • 7-Methoxy Derivatives: Sterling Drug Inc.

Physicochemical Properties

  • Melting Points: The parent compound melts >300°C, while alkylated derivatives (e.g., 1-[2-(diethylamino)ethyl]-6-methoxy) have lower melting points (160–199°C), improving formulation flexibility .
  • Solubility : Methoxy groups enhance aqueous solubility vs. ethyl or aryl substituents, critical for in vivo efficacy .

Biological Activity

6-Methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound belonging to the pyrazoloquinoline class, recognized for its diverse biological activities and potential therapeutic applications. This compound features a unique structure comprising a pyrazole ring fused with a quinoline ring, which contributes to its biological properties.

The primary target of this compound is the c-Met receptor , a receptor tyrosine kinase involved in various cellular processes such as growth, survival, and motility. Inhibition of the c-Met receptor by this compound disrupts several biochemical pathways associated with cell proliferation and survival, leading to decreased cellular growth and increased apoptosis in cancer cells .

Anticancer Efficacy

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study evaluated several derivatives against ten cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (DU-145) cancer cells. Notably, one derivative showed potent activity with IC50 values ranging from 2.3 to 10.2 µM in colon cancer cells, indicating its potential as a chemotherapeutic agent targeting apoptotic pathways .

Apoptosis Induction

The compound has been shown to induce apoptosis in HCT-116 cells through mechanisms such as chromatin condensation and increased annexin V fluorescence, signifying early apoptotic events. This effect was concentration-dependent, highlighting the compound's potential in cancer treatment strategies aimed at triggering programmed cell death .

Antimicrobial Activity

Beyond its anticancer properties, this compound has demonstrated antimicrobial activity. Studies indicate that derivatives within this class can inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. This broad-spectrum activity suggests potential applications in treating infectious diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructure CharacteristicsBiological Activity Highlights
1H-Pyrazolo[3,4-b]quinoline Lacks methoxy groupLower binding affinity to c-Met; less potent anticancer effects
1H-Pyrazolo[3,4-b]pyridine Contains pyridine instead of quinolineDifferent chemical reactivity; varied biological effects
1H-Pyrazolo[3,4-b]quinolin-4-amine Amine group at the 4th positionAltered reactivity; distinct interactions with molecular targets

This table illustrates how structural variations influence the biological activities of these compounds.

Research Findings and Case Studies

A recent study synthesized various derivatives of this compound and assessed their antiproliferative effects against hematologic tumor cell lines. The findings revealed that some derivatives exhibited low cytotoxicity towards normal cells while maintaining high selectivity against cancerous cells. For instance, derivative 14c demonstrated an IC50 of 0.59 µM against MCF7 cells while showing minimal toxicity to normal Vero cells (IC50 > 25 µM) .

Q & A

Basic: What synthetic methodologies are commonly employed for 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine?

Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and coupling reactions. Key steps include:

  • Cyclocondensation : Formation of the pyrazoloquinoline core using substituted quinoline precursors under reflux conditions in solvents like acetonitrile or dichloromethane .
  • Functionalization : Methoxy and amine groups are introduced via alkylation or acylation. For example, alkyl halides or substituted benzoyl chlorides are used under anhydrous conditions .
  • Purification : Recrystallization from polar solvents (e.g., acetonitrile) ensures high purity, validated by NMR (¹H, ¹³C) and IR spectroscopy .

Advanced: How can computational methods improve reaction design for this compound’s synthesis?

Answer:
Modern approaches integrate quantum chemical calculations (e.g., density functional theory) with reaction path searching tools (e.g., ICReDD’s methods) to:

  • Predict feasible reaction pathways and transition states, reducing trial-and-error experimentation .
  • Optimize solvent choice, temperature, and catalyst presence by simulating energy barriers and intermediate stability .
  • Validate experimental data through computational NMR/IR spectra matching .

Basic: What analytical techniques confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in quinoline/pyrazole regions) .
  • IR Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amine) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced: How should researchers address conflicting bioactivity data across studies?

Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and consistent IC₅₀ measurement protocols .
  • Structural Verification : Ensure compound purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography (if applicable) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify variables (e.g., solvent residues) impacting bioactivity .

Advanced: What statistical frameworks optimize reaction conditions for yield and selectivity?

Answer:
Factorial design (e.g., Box-Behnken or central composite design) is critical for:

  • Identifying critical variables (e.g., temperature, catalyst loading, solvent polarity) .
  • Modeling interactions between variables to maximize yield. For example, a 3-factor design might reveal that solvent polarity (ε > 30) and temperatures <80°C minimize side reactions .
  • Validating models via ANOVA (p < 0.05) and residual analysis .

Basic: Which structural features influence the compound’s biological activity?

Answer:
Key pharmacophores include:

  • Methoxy Group : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
  • Pyrazole Ring : Participates in hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
  • Quinoline Core : Stabilizes π-π stacking interactions in DNA intercalation or enzyme inhibition .

Advanced: How do substituent modifications alter reaction mechanisms in derivative synthesis?

Answer:
Substituent effects are studied via:

  • Kinetic Isotope Effects (KIE) : Deuterated analogs reveal rate-limiting steps (e.g., C-N bond formation in pyrazole ring closure) .
  • Hammett Plots : Correlate substituent electronic effects (σ values) with reaction rates. Electron-withdrawing groups on the quinoline ring accelerate cyclization .
  • Computational Modeling : Transition state analysis shows steric hindrance from bulky substituents (e.g., 3-chloro groups) increases activation energy .

Advanced: What strategies resolve discrepancies in spectroscopic data interpretation?

Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions .
  • X-ray Crystallography : Provides unambiguous confirmation of regiochemistry (e.g., pyrazole vs. quinoline substitution patterns) .
  • Dynamic NMR : Detects conformational exchange in flexible substituents (e.g., methoxy rotation barriers) .

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